molecular formula C8H16N2O4 B15202717 (2S)-2-amino-8-(hydroxyamino)-8-oxooctanoic acid

(2S)-2-amino-8-(hydroxyamino)-8-oxooctanoic acid

Cat. No.: B15202717
M. Wt: 204.22 g/mol
InChI Key: RDQUMSJVLRPKKZ-LURJTMIESA-N
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Description

(S)-2-Amino-8-(hydroxyamino)-8-oxooctanoic acid is a chiral amino acid derivative with significant biochemical and pharmaceutical relevance. This compound features both amino and hydroxyamino functional groups, making it a versatile intermediate in various chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-8-(hydroxyamino)-8-oxooctanoic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of amino acids using specific hydroxylase enzymes. For instance, the hydroxylation of lysine or other amino acids can be catalyzed by enzymes like lysine hydroxylase . Chemical synthesis may also involve the use of protecting groups to selectively modify the amino and hydroxyamino functionalities .

Industrial Production Methods: Industrial production often leverages biocatalytic processes due to their high regioselectivity and efficiency. Microbial fermentation using genetically engineered strains of Corynebacterium glutamicum or Escherichia coli is a widely adopted method . These strains are engineered to express the necessary hydroxylase enzymes, facilitating the large-scale production of hydroxyamino acids.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-8-(hydroxyamino)-8-oxooctanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form oxo derivatives.

    Reduction: The oxo group can be reduced to yield hydroxy derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxo and hydroxy derivatives, which can serve as intermediates in further synthetic processes.

Scientific Research Applications

(S)-2-Amino-8-(hydroxyamino)-8-oxooctanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-8-(hydroxyamino)-8-oxooctanoic acid involves its interaction with specific enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative states .

Comparison with Similar Compounds

Uniqueness: (S)-2-Amino-8-(hydroxyamino)-8-oxooctanoic acid is unique due to its dual functional groups, which confer distinct reactivity and biological activity. Its chiral nature also adds to its specificity in biochemical interactions.

This comprehensive overview highlights the significance of (S)-2-Amino-8-(hydroxyamino)-8-oxooctanoic acid in various scientific domains

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

(2S)-2-amino-8-(hydroxyamino)-8-oxooctanoic acid

InChI

InChI=1S/C8H16N2O4/c9-6(8(12)13)4-2-1-3-5-7(11)10-14/h6,14H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m0/s1

InChI Key

RDQUMSJVLRPKKZ-LURJTMIESA-N

Isomeric SMILES

C(CC[C@@H](C(=O)O)N)CCC(=O)NO

Canonical SMILES

C(CCC(C(=O)O)N)CCC(=O)NO

Origin of Product

United States

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